molecular formula C17H19N3O4S B296229 2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B296229
M. Wt: 361.4 g/mol
InChI Key: JMXKSQACAURNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as MNSG, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNSG is a derivative of benzamide, which is a class of organic compounds that have been extensively studied due to their biological activities. In

Mechanism of Action

The mechanism of action of 2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in cell migration and invasion. HDACs are enzymes that are involved in the regulation of gene expression and play a role in various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of MMPs, which can lead to a decrease in the invasion and migration of cancer cells. This compound has also been shown to inhibit the activity of HDACs, which can lead to an increase in the expression of tumor suppressor genes and a decrease in the expression of oncogenes. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which can lead to a decrease in the formation of amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. This compound also has a high degree of selectivity for certain enzymes, which can make it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. One area of interest is in the development of this compound analogs that have improved selectivity and potency. Another area of interest is in the study of the pharmacokinetics and pharmacodynamics of this compound, which can help to determine the optimal dosage and administration route for potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its potential applications in cancer research and the treatment of neurodegenerative diseases. This compound has been shown to have various biochemical and physiological effects, including the inhibition of MMPs and HDACs and the inhibition of the aggregation of amyloid-beta peptides. While this compound has several advantages for lab experiments, its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications.

Synthesis Methods

2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-aminobenzamide with N-methyl-N-[(4-methylphenyl)sulfonyl]glycine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide

InChI

InChI=1S/C17H19N3O4S/c1-12-7-9-13(10-8-12)25(23,24)20(2)11-16(21)19-15-6-4-3-5-14(15)17(18)22/h3-10H,11H2,1-2H3,(H2,18,22)(H,19,21)

InChI Key

JMXKSQACAURNQE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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